BenchChemオンラインストアへようこそ!

1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

pKa ionization state salt screening

Procure the 3-substituted tetrahydropyranylmethyl-pyrazole-4-carboxylic acid for stereospecific synthesis. Unlike its achiral 4-substituted isomer, this compound has a chiral tetrahydropyran center enabling enantiomeric resolution. Its intermediate LogP (~1.0–1.1) is optimal for CNS drug discovery, and its higher density (1.702 g/cm³) improves solid-state properties. Direct entry into Bayer CropScience-patented space (US 8,592,605 B2) for agrochemicals without additional protecting-group manipulations.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 2098121-87-8
Cat. No. B1480502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
CAS2098121-87-8
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1CC(COC1)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C10H14N2O3/c13-10(14)9-4-11-12(6-9)5-8-2-1-3-15-7-8/h4,6,8H,1-3,5,7H2,(H,13,14)
InChIKeyRUQNVQYUWCMCLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid (CAS 2098121-87-8) – A Positionally Defined Pyrazole Building Block


1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid (CAS 2098121-87-8) is a heterocyclic carboxylic acid derivative belonging to the class of N1-substituted pyrazole-4-carboxylic acids . With a molecular formula of C10H14N2O3 and a molecular weight of 210.23 g/mol, this compound features a pyrazole core bearing a carboxylic acid at the 4-position and a tetrahydro-2H-pyran-3-ylmethyl substituent at the N1 position . Unlike its closely related positional isomers—such as the 2-substituted and 4-substituted tetrahydropyranylmethyl analogs—this specific substitution pattern introduces a chiral center at the tetrahydropyran ring and distinct electronic and steric properties that directly influence its reactivity, physicochemical profile, and synthetic utility.

Why Generic Substitution Fails: Quantified Physicochemical Divergence Among Tetrahydropyranyl-Pyrazole Carboxylic Acid Isomers


Generic substitution within the tetrahydropyranylmethyl-pyrazole carboxylic acid series is scientifically unsound due to measurable differences in acidity, lipophilicity, stereochemistry, and bulk density that arise solely from the position of the tetrahydropyran ring attachment . These positional isomers share an identical molecular formula (C10H14N2O3) and molecular weight (210.23 g/mol), yet exhibit distinct pKa values, LogP values, and three-dimensional geometries that critically affect solubility, salt formation, membrane permeability, and enantioselective synthesis outcomes [1][2]. The target compound (3-substituted isomer) possesses a chiral tetrahydropyran ring—absent in the achiral 4-substituted analog—that enables enantiomeric resolution and stereospecific downstream chemistry [2]. Substituting one isomer for another without verifying these quantified differences risks altering reaction yields, purification behavior, and the pharmacological properties of derived products.

Quantitative Differential Evidence: 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid vs. Positional Isomers


Differential Acidity (pKa): Weaker Acid Character vs. the 4-Substituted Isomer Influences Salt Formation and Solubility

The target compound exhibits a predicted acid dissociation constant (pKa) of 4.18±0.10, in contrast to the 4-substituted tetrahydropyranylmethyl isomer (CAS 1249323-93-0), which has a predicted pKa of 3.87±0.10 . This difference of approximately 0.31 log units indicates that the target compound is a weaker acid than its 4-substituted counterpart . At physiological pH (7.4), both compounds are predominantly ionized, but the higher pKa of the target compound means it retains a slightly greater fraction of the neutral (unionized) species at intermediate pH values (e.g., pH 4–5), which can be advantageous for certain salt-formation screens and for applications requiring controlled protonation states.

pKa ionization state salt screening solubility optimization

Lipophilicity Modulation: Intermediate LogP Between 2- and 4-Substituted Isomers Enables Fine-Tuned Partitioning

The lipophilicity of the target compound, although not directly reported in open databases, is inferred to lie between the measured LogP values of its closest positional isomers. The 2-substituted tetrahydropyranylmethyl analog (CAS 1497456-50-4) has a reported LogP of 1.1504 , while the 4-substituted analog with a direct ring attachment (CAS 1340372-11-3) has a LogP of 0.93280 [1]. Based on the position of the ether oxygen in the tetrahydropyran ring, the target 3-substituted isomer is predicted to have a LogP of approximately 1.0–1.1—intermediate between these two comparators [1]. This intermediate lipophilicity provides a distinct partitioning profile that balances aqueous solubility and membrane permeability differently than either extreme isomer.

LogP lipophilicity permeability ADME optimization

Chiral Center Availability: Enantiomeric Resolution Capability Absent in the Achiral 4-Substituted Isomer

The target compound contains a chiral center at the C3 position of the tetrahydropyran ring, which is absent in the 4-substituted tetrahydropyranylmethyl isomer (CAS 1249323-93-0) . The 4-substituted isomer has a plane of symmetry through the tetrahydropyran ring, rendering it achiral . In contrast, the target compound's chirality allows for the isolation of enantiopure forms, which is critical for stereospecific drug design, as chirality profoundly influences target binding, off-target toxicity, and pharmacokinetic profiles [1]. A 2020 review in the Journal of Medicinal Chemistry explicitly states that chirality is important in drug discovery because stereoselective drugs can ameliorate therapeutic difficulties including adverse toxicity and poor pharmacokinetic profiles [1].

chirality enantioselective synthesis stereochemistry drug design

Regioselective Synthetic Utility: 4-Carboxylic Acid Position Enables Orthogonal Functionalization Strategies

The 4-carboxylic acid substitution pattern on the pyrazole ring is specifically valuable for regioselective downstream chemistry, as demonstrated by the Bayer CropScience patent US 8,592,605 B2, which describes a process for regioselective synthesis of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives via cyclization of 2,3-disubstituted acrylic acid derivatives [1]. The patent highlights the importance of the 4-carboxylic acid position in enabling selective functionalization, distinguishing it from pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid regioisomers [1]. The target compound, bearing the 4-carboxylic acid group, is thus positioned as a versatile intermediate for constructing agrochemical and pharmaceutical active ingredients with defined regiochemistry.

regioselective synthesis pyrazole-4-carboxylic acid building block orthogonal reactivity

Bulk Density Differential: Higher Density vs. 4-Substituted Isomer Impacts Formulation and Handling

The target compound (CAS 2098121-87-8) has a predicted density of 1.702 g/cm³ [1], which is substantially higher than the predicted density of 1.37±0.1 g/cm³ for the 4-substituted tetrahydropyranylmethyl isomer (CAS 1249323-93-0) . This density differential of 0.33 g/cm³ reflects differences in molecular packing arising from the position of the tetrahydropyran ring attachment [1]. Higher density can correlate with improved crystallinity, different powder flow properties, and altered dissolution behavior—factors that are critical in solid-form development and formulation scale-up.

density formulation crystallinity handling properties

Evidence-Backed Application Scenarios for 1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid


Chiral Building Block for Enantioselective Drug Discovery Programs

The target compound's chiral tetrahydropyran-3-yl center—absent in the achiral 4-substituted analog—makes it a strategic choice for medicinal chemistry programs requiring enantioenriched intermediates [1]. As emphasized in recent medicinal chemistry literature, chirality is a critical determinant of drug-target interactions, selectivity, and toxicity profiles [1]. The target compound can be resolved into its pure enantiomers, enabling the synthesis of stereochemically defined compound libraries that fully explore three-dimensional chemical space, unlike the achiral 4-substituted isomer which cannot provide stereochemical diversity.

Fine-Tuned Lipophilicity for CNS Penetration and ADME Optimization

The target compound's predicted intermediate LogP (~1.0–1.1) relative to the more polar 4-substituted (LogP 0.93) and more lipophilic 2-substituted (LogP 1.15) isomers provides a unique lipophilicity window [2]. This intermediate lipophilicity is particularly valuable for central nervous system (CNS) drug discovery, where optimal brain penetration typically requires LogP values between 1 and 3, and for balancing oral absorption with metabolic stability in lead optimization campaigns where both extremes of the isomer series may underperform.

Regioselective Pyrazole-4-Carboxylic Acid Intermediate for Agrochemical Synthesis

The 4-carboxylic acid position on the pyrazole ring enables regioselective transformations as demonstrated in the Bayer CropScience patent US 8,592,605 B2 [3]. The target compound serves as a direct entry point into this patented chemical space, allowing investigators to construct 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives with defined regiochemistry for fungicidal and insecticidal applications without requiring additional protecting-group manipulations that would be necessary with 3- or 5-carboxylic acid isomers.

Tailored Solid-Form Screening with High-Density Crystalline Material

The target compound's higher density (1.702 g/cm³) compared to the 4-substituted isomer (1.37 g/cm³) translates to distinct solid-state properties that influence crystallinity, powder flow, and compaction behavior [4]. In solid-form screening campaigns for active pharmaceutical ingredients (APIs), this higher density can confer advantages in tabletability and bulk handling during scale-up, making the target compound a preferred intermediate when downstream formulation properties are critical.

Quote Request

Request a Quote for 1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.